6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-amine
Overview
Description
6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-amine is a heterocyclic compound with the molecular formula C9H13N3. It features a fused ring system consisting of a pyridine ring and an azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions to form the desired azepine ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepin-2-ol: This compound is similar in structure but contains a hydroxyl group instead of an amine group.
2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde: Another structurally related compound with different functional groups.
Uniqueness
6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-amine is unique due to its specific ring structure and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-9-2-1-7-3-5-11-6-4-8(7)12-9/h1-2,11H,3-6H2,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLIXCQKEFDGCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648073 | |
Record name | 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919099-34-6 | |
Record name | 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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